(2-Benzothiazolyl)-guanidine
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWARSFUCGBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180474 | |
| Record name | Guanidine, (2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-07-2 | |
| Record name | N-2-Benzothiazolylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Guanidinobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Benzothiazolyl)-guanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Guanidine, (2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazol-2-ylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-GUANIDINOBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A9FH54B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution Reactions
Recent studies have highlighted various nucleophilic substitution reactions involving (2-Benzothiazolyl)-guanidine. For instance, derivatives can be synthesized by reacting this compound with substituted benzaldehydes or ethyl acetoacetate in a Biginelli-type reaction framework.
-
$$
\text{this compound} + \text{Substituted Benzaldehyde} \rightarrow \text{Pyrimidine-based derivatives}
$$
This method allows for the generation of a variety of derivatives that exhibit enhanced biological activity.
Cyclocondensation Reactions
Cyclocondensation reactions are another pathway for synthesizing derivatives from this compound. For example, cyclocondensation with trifluoroalkenes leads to the formation of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines.
-
$$
\text{this compound} + \text{Trifluoroalkenes} \rightarrow \text{Cyclized Product}
$$
This reaction showcases the versatility of this compound in forming complex structures.
Comparative Summary of Methods
| Method | Key Reagents | Conditions | Yield Potential |
|---|---|---|---|
| S-methyl isothiourea | 2-Aminobenzothiazole | Acidic medium | High |
| Cyano guanidine | o-Aminothiophenol | Acidic medium | Moderate |
| Nucleophilic substitution | Substituted benzaldehydes | Varies | High |
| Cyclocondensation | Trifluoroalkenes | Controlled temperature | Variable |
Chemical Reactions Analysis
Types of Reactions
(2-Benzothiazolyl)-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of (2-Benzothiazolyl)-guanidine derivatives often involves the reaction of benzothiazole with guanidine under various conditions. This compound serves as a scaffold for developing novel derivatives with enhanced biological properties. For instance, recent studies have explored modifications to the benzothiazole ring and guanidine moiety to improve potency against specific targets such as cancer cells and pathogens .
Anticancer Activity
This compound and its derivatives have shown promising anticancer activities across various cancer cell lines. The mechanisms of action include:
- Inhibition of Protein Kinases : Compounds derived from this compound have been reported to target multiple protein kinases involved in cancer progression, including EGFR, VEGFR-2, and Aurora kinases. For example, pyrimidine-based derivatives exhibited significant antiproliferative effects on cell lines such as MCF-7 and HeLa .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. In vitro studies demonstrated that certain derivatives caused significant inhibition of cell proliferation through apoptosis pathways .
- Case Study : A series of 2-aminobenzothiazole derivatives were synthesized and evaluated for their anticancer efficacy using the MTT assay across various tumor cell lines, revealing notable IC50 values that suggest strong potential as therapeutic agents against cancer .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The compound acts through:
- Acetylcholinesterase Inhibition : Benzothiazole derivatives have been identified as effective inhibitors of acetylcholinesterase, which is crucial for managing symptoms in Alzheimer's disease .
- Antioxidant Activity : Some studies have highlighted the antioxidant potential of these compounds, which can mitigate oxidative stress—a key factor in neurodegeneration .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:
- Bactericidal Properties : Novel guanidine compounds derived from this compound showed potent bactericidal activity against multidrug-resistant strains, outperforming traditional antibiotics like tobramycin .
- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Therapeutic Potential in Neurodegenerative Diseases
The therapeutic applications of this compound extend to treating neurodegenerative conditions:
- Neuroprotective Agents : Compounds derived from this scaffold are being investigated for their ability to protect neurons from excitotoxicity and oxidative damage associated with conditions such as cerebral ischemia and multiple sclerosis .
- Clinical Trials : Some derivatives are currently undergoing preclinical evaluations for their efficacy in treating neurodegenerative diseases, showcasing promise based on their mechanisms of action .
Mechanism of Action
The mechanism of action of (2-Benzothiazolyl)-guanidine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and aldose reductase, which are involved in critical biological processes. Additionally, it can interfere with DNA replication and protein synthesis in microbial cells, leading to its antimicrobial effects .
Comparison with Similar Compounds
Key Physicochemical Properties
- logP (octanol/water): 1.602 (indicating moderate lipophilicity)
- Aqueous solubility (log10WS): -4.15 (low solubility in water)
- Molecular volume (McGowan): 136.630 mL/mol
Comparison with Structurally Similar Compounds
The following table compares (2-Benzothiazolyl)-guanidine with analogous guanidine and benzothiazole derivatives, emphasizing structural variations and biological activities:
Functional Group Impact on Properties
- Benzothiazole vs. Thiazole: Substituting benzothiazole (as in this compound) for simpler thiazole (e.g., N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine) enhances aromatic interactions and stability, critical for targeting DNA in anticancer agents .
Uniqueness of this compound
The compound’s distinctiveness arises from:
Dual Functionality: The benzothiazole ring provides π-π stacking capability, while the guanidine group enables strong hydrogen bonding and electrostatic interactions .
Crystallographic Behavior: Unusual hydrogen-bonded dimers and chains in its crystal lattice influence its solubility and stability .
Compared to quinazoline-based analogs (e.g., N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine), which rely on planar aromatic cores for intercalation, this compound’s bent conformation allows selective binding to non-canonical DNA structures .
Biological Activity
(2-Benzothiazolyl)-guanidine is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, therapeutic potentials, and relevant case studies associated with this compound, drawing on a range of scientific literature.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their guanidine moiety, which contributes to their pharmacological properties. The benzothiazole ring enhances the compound's lipophilicity and bioactivity, making it suitable for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from 2-aminobenzothiazole have shown efficacy against various cancer cell lines, including:
- SK-Hep-1 (liver cancer)
- MDA-MB-231 (breast cancer)
- NUGC-3 (gastric cancer)
These compounds exhibited moderate to strong inhibitory effects on cell proliferation, indicating their potential as anticancer agents .
Neuroprotective Effects
Research has demonstrated that this compound exhibits neuroprotective properties. In an in vitro model of ischemia, compounds containing this structure significantly reduced glutamate release and lactate dehydrogenase (LDH) activity, markers of neuronal damage. Notably, one study reported reductions in glutamate release by 10% to 50% compared to control samples at concentrations ranging from 0.1 to 10 µM .
Antiviral Activity
The antiviral efficacy of this compound derivatives has also been explored. In plaque reduction assays against viruses such as HSV-1 and HCV, several synthesized compounds demonstrated significant viral reduction rates ranging from 70% to 90%, outperforming traditional antiviral agents like acyclovir .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Serotonin Receptors : Some derivatives act as selective antagonists at the 5-HT3 receptor, which is implicated in anxiety and emesis .
- Ion Channels : The compound has been shown to influence ion channel activity, particularly the Na+/H+ exchanger, which plays a role in cellular pH regulation and cardiac function .
- Kinase Inhibition : Recent findings suggest that benzothiazole derivatives can inhibit multiple kinases involved in cancer progression, including EGFR and VEGFR-2 .
Case Studies
- Neuroprotection in Ischemia :
- Anticancer Evaluation :
- Antiviral Efficacy :
Q & A
Q. (Basic)
- X-ray crystallography : Resolves planar benzothiazole-guanidine moieties and hydrogen-bonding networks (e.g., R₁²(6) motifs in chloride salts) . Mean C–C bond deviation: 0.003 Å (high precision).
- NMR/FTIR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂/NH groups (δ 6.8–7.5 ppm) .
- FTIR : N–H stretches (3200–3400 cm⁻¹), C=N/C–S vibrations (1550–1650 cm⁻¹) .
How are this compound derivatives screened for biological activity in early-stage research?
Q. (Basic)
- Antimicrobial assays : Broth microdilution (MIC values ≤16 µg/mL against S. aureus and E. coli) .
- Anticancer evaluation : MTT assays (IC₅₀ ~10 µM in MCF-7 breast cancer cells) with pyrimidine-modified derivatives .
- Mechanistic insights : Competitive binding assays (e.g., glycation inhibition via BSA-fructose model, IC₅₀ = 22 µM) .
How can molecular docking and QSAR models rationalize structure-activity relationships (SAR) in benzothiazolyl-guanidine derivatives?
Q. (Advanced)
- Docking (AutoDock Vina) : Pyrimidine-linked derivatives show strong binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) via π-π stacking and H-bonding with Thr165 .
- QSAR parameters :
What computational methods elucidate tautomeric stability and electronic properties of this compound?
Q. (Advanced)
- DFT (B3LYP/6-31+G(d)) : Identifies the enol-keto tautomer as most stable (ΔE = 4.2 kcal/mol) due to intramolecular H-bonding (N–H⋯N) .
- Vibrational analysis : Scaled Quantum Mechanical (SQM) methods align calculated frequencies (e.g., 1580 cm⁻¹ for C=N stretch) with experimental IR .
How should researchers address contradictions in reported biological data across studies?
Q. (Advanced)
- Assay variability : Compare MIC values under standardized CLSI guidelines vs. in-house protocols .
- Structural modifications : Pyrimidine vs. thiophene substituents alter solubility (e.g., logS = −3.2 vs. −2.8), impacting cellular uptake .
- Dose-response curves : Nonlinear regression (Hill slopes >1.5) may indicate cooperative binding missed in single-concentration screens .
What strategies improve the pharmacokinetic profile of this compound-based leads?
Q. (Advanced)
- Prodrug design : Acetylation of NH groups increases solubility (2.5-fold in PBS) .
- Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance in vivo half-life (t₁/₂ = 8.2 h vs. 1.5 h for free drug) .
How do crystal packing and hydrogen-bonding networks influence the stability of this compound salts?
Q. (Advanced)
- X-ray analysis : Chloride salts form linear chains via N–H⋯Cl⁻ bonds (d = 2.98 Å), stabilizing the lattice (melting point >250°C) .
- Thermogravimetry (TGA) : Dehydration at 120°C disrupts H-bonding, reducing thermal stability by 30% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
